N-[(4-oxo-5-(2-thienyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]-N'-phenylurea
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Overview
Description
N-[(4-oxo-5-(2-thienyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]-N’-phenylurea is a complex organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-oxo-5-(2-thienyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]-N’-phenylurea typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often include heating the thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
N-[(4-oxo-5-(2-thienyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]-N’-phenylurea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(4-oxo-5-(2-thienyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]-N’-phenylurea involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine-4-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds also have a thienopyrimidine core but differ in their substitution patterns and biological properties.
Uniqueness
N-[(4-oxo-5-(2-thienyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]-N’-phenylurea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H14N4O3S2 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-(4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-3-yl)-N-(phenylcarbamoyl)acetamide |
InChI |
InChI=1S/C19H14N4O3S2/c24-15(22-19(26)21-12-5-2-1-3-6-12)9-23-11-20-17-16(18(23)25)13(10-28-17)14-7-4-8-27-14/h1-8,10-11H,9H2,(H2,21,22,24,26) |
InChI Key |
WCERPNXQUKRJAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC(=O)CN2C=NC3=C(C2=O)C(=CS3)C4=CC=CS4 |
Origin of Product |
United States |
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